Cas no 138887-02-2 (1-Naphthalenecarbonitrile, 2-bromo-)

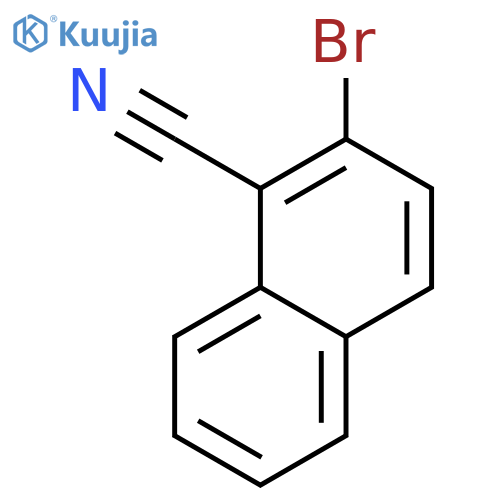

138887-02-2 structure

商品名:1-Naphthalenecarbonitrile, 2-bromo-

1-Naphthalenecarbonitrile, 2-bromo- 化学的及び物理的性質

名前と識別子

-

- 1-Naphthalenecarbonitrile, 2-bromo-

- 2-bromonaphthalene-1-carbonitrile

- 138887-02-2

- 2-Bromo-1-naphthonitrile

- DB-083973

- SCHEMBL6235233

- DTXSID60704774

-

- インチ: InChI=1S/C11H6BrN/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-6H

- InChIKey: PWQXTGXNSBDWEZ-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C=CC(=C2C#N)Br

計算された属性

- せいみつぶんしりょう: 230.96838

- どういたいしつりょう: 230.96836g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 13

- 回転可能化学結合数: 0

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 23.8Ų

じっけんとくせい

- PSA: 23.79

1-Naphthalenecarbonitrile, 2-bromo- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A219000295-500mg |

2-Bromo-1-cyanonaphthalene |

138887-02-2 | 98% | 500mg |

1,029.00 USD | 2021-06-15 | |

| Alichem | A219000295-1g |

2-Bromo-1-cyanonaphthalene |

138887-02-2 | 98% | 1g |

1,617.60 USD | 2021-06-15 | |

| Alichem | A219000295-250mg |

2-Bromo-1-cyanonaphthalene |

138887-02-2 | 98% | 250mg |

686.80 USD | 2021-06-15 |

1-Naphthalenecarbonitrile, 2-bromo- 関連文献

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Kathleen Servaty,Cécile Moucheron,Andrée Kirsch-De Mesmaeker Dalton Trans., 2011,40, 11704-11711

138887-02-2 (1-Naphthalenecarbonitrile, 2-bromo-) 関連製品

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量